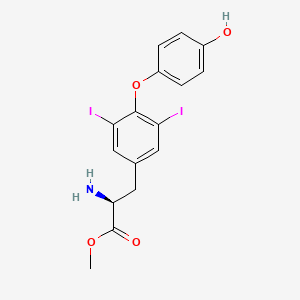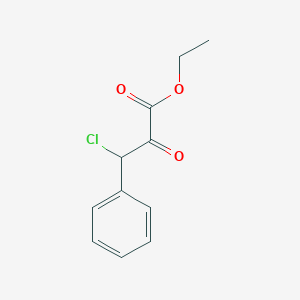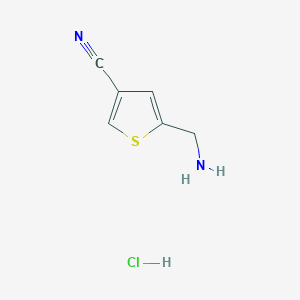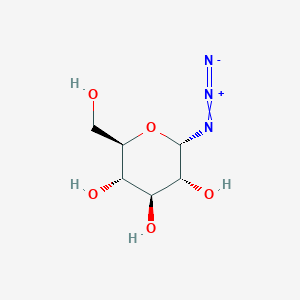
a-D-Glucopyranosylazide
概要
説明
a-D-Glucopyranosylazide: is a chemical compound with the molecular formula C6H11N3O5 It is a derivative of glucose where the hydroxyl group at the anomeric carbon is replaced by an azide group
科学的研究の応用
a-D-Glucopyranosylazide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex carbohydrates and glycosylated compounds.
Biology: Utilized in bioconjugation techniques for labeling and tracking biomolecules.
Industry: Employed in the production of specialty chemicals and materials.
準備方法
Synthetic Routes and Reaction Conditions: a-D-Glucopyranosylazide can be synthesized through the reaction of glucose with sodium azide in the presence of a suitable catalyst. The reaction typically involves the conversion of the hydroxyl group at the anomeric carbon of glucose to an azide group. This can be achieved by first converting glucose to its corresponding glycosyl halide, followed by nucleophilic substitution with sodium azide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity of the product. This includes controlling the temperature, reaction time, and concentration of reactants.
化学反応の分析
Types of Reactions: a-D-Glucopyranosylazide undergoes various chemical reactions, including:
Substitution Reactions: The azide group can be replaced by other functional groups through nucleophilic substitution.
Reduction Reactions: The azide group can be reduced to an amine group using reducing agents such as hydrogen in the presence of a catalyst.
Cycloaddition Reactions: The azide group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide, glycosyl halides, suitable solvents (e.g., acetonitrile).
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Cycloaddition: Alkynes, copper(I) catalysts.
Major Products:
Substitution: Various glycosyl derivatives.
Reduction: a-D-Glucopyranosylamine.
Cycloaddition: 1,2,3-Triazoles.
作用機序
The mechanism of action of a-D-Glucopyranosylazide involves its ability to participate in various chemical reactions due to the presence of the azide group. The azide group is highly reactive and can undergo cycloaddition reactions to form stable triazole rings. This property is exploited in bioconjugation techniques, where this compound is used to label biomolecules through click chemistry. The molecular targets and pathways involved depend on the specific application and the nature of the reaction.
類似化合物との比較
a-D-Glucopyranosylamine: Similar structure but with an amine group instead of an azide group.
a-D-Glucopyranosyl fluoride: Contains a fluoride group at the anomeric carbon.
a-D-Glucopyranosyl chloride: Contains a chloride group at the anomeric carbon.
Uniqueness: a-D-Glucopyranosylazide is unique due to the presence of the azide group, which imparts distinct reactivity and allows for specific applications in cycloaddition reactions and bioconjugation techniques. This sets it apart from other glycosyl derivatives that may not have the same versatility in chemical reactions.
特性
IUPAC Name |
(2S,3R,4S,5S,6R)-2-azido-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O5/c7-9-8-6-5(13)4(12)3(11)2(1-10)14-6/h2-6,10-13H,1H2/t2-,3-,4+,5-,6+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSRDTSABQYNYMP-DVKNGEFBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)N=[N+]=[N-])O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)N=[N+]=[N-])O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


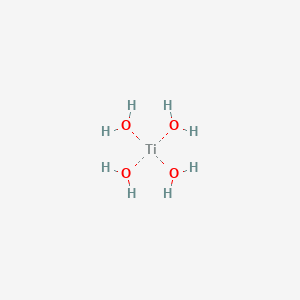
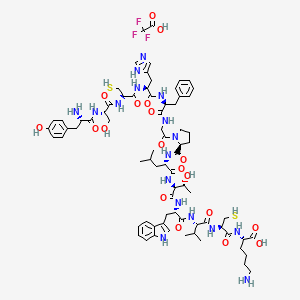
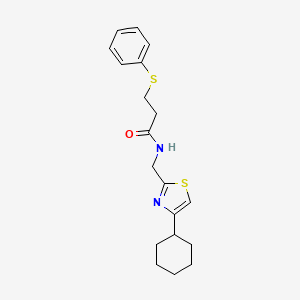

![N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzo[d]thiazole-2-carboxamide](/img/structure/B3250492.png)

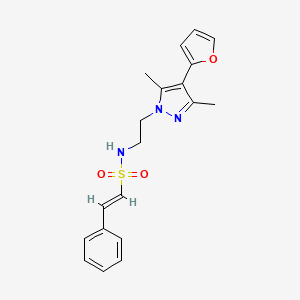
![4,7-Bis(5-bromothiophen-2-yl)-5,6-difluoro-2-(2-hexyldecyl)benzotriazole;[5-[2,6-bis(trimethylstannyl)-4-(5-tripropylsilylthiophen-2-yl)thieno[2,3-f][1]benzothiol-8-yl]thiophen-2-yl]-tripropylsilane](/img/structure/B3250502.png)
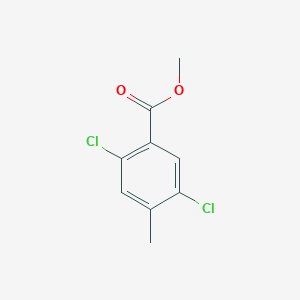
![Methyl [2,2'-bipyridine]-6-carboxylate](/img/structure/B3250509.png)
